![molecular formula C27H31N3O4 B14014000 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] CAS No. 17683-85-1](/img/structure/B14014000.png)
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] is a chemical compound with the molecular formula C27H31N3O4 and a molecular weight of 461.562 g/mol . This compound is known for its unique structure, which includes both imino and carbamate functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] typically involves the reaction of 3-methylphenylamine with diethanolamine, followed by the introduction of 4-methylphenyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(2-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(5-methylphenyl)carbamate]
Uniqueness
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] is unique due to its specific substitution pattern and the presence of both imino and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
17683-85-1 |
|---|---|
Molekularformel |
C27H31N3O4 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
2-[3-methyl-N-[2-[(4-methylphenyl)carbamoyloxy]ethyl]anilino]ethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O4/c1-20-7-11-23(12-8-20)28-26(31)33-17-15-30(25-6-4-5-22(3)19-25)16-18-34-27(32)29-24-13-9-21(2)10-14-24/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
MPKRCQIKBPODIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)C)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


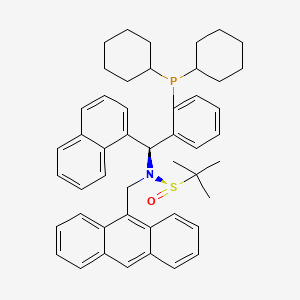
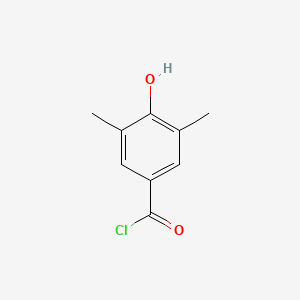
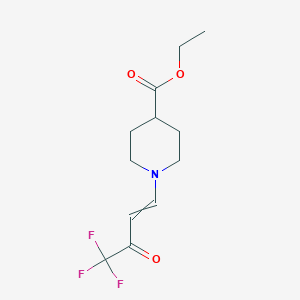
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
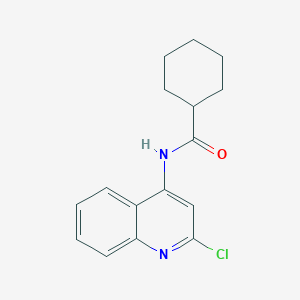
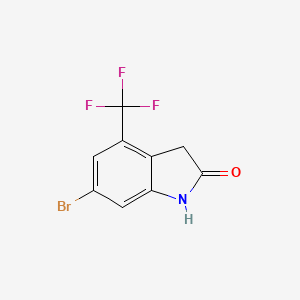

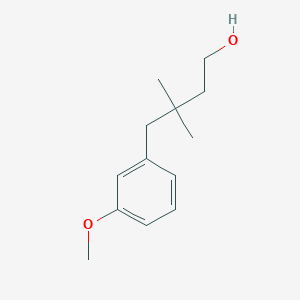
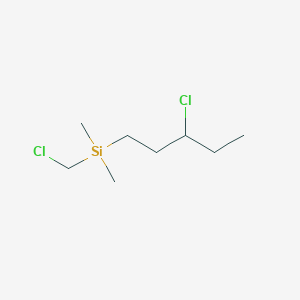
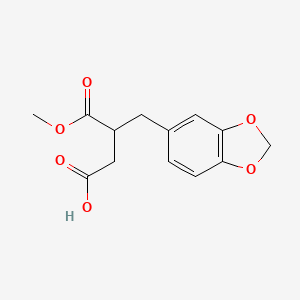
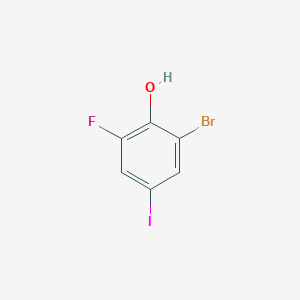
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)

